molecular formula C11H19NO4 B581160 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate CAS No. 1346674-10-9

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate

Cat. No. B581160
CAS RN: 1346674-10-9
M. Wt: 229.276
InChI Key: GFAKQSWJCMKEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .


Molecular Structure Analysis

The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

“Ethyl 1-BOC-azetidine-3-carboxylate” is used as a starting material in organic synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Pharmaceuticals

This compound is also used as an intermediate in pharmaceuticals . It appears in bioactive molecules and natural products . Some known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

[2+2] Cycloaddition Reactions

Recent advances in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This provides a highly attractive entry to bond functionalization .

Applications of Metalated Azetidines

Metalated azetidines have found applications in the synthesis of various organic compounds . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

C(sp3)–H Functionalization

Azetidines have been used in practical C(sp3)–H functionalization . This is a type of reaction that involves the transformation of a carbon-hydrogen bond into a carbon-X bond (X = any atom), which is a key process in the synthesis of complex organic molecules .

Facile Opening with Carbon Nucleophiles

Azetidines have shown remarkable reactivity in facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a variety of organic compounds .

Polymer Synthesis

Azetidines have found application in polymer synthesis . The unique reactivity of azetidines can be utilized in the creation of novel polymer structures .

Catalytic Processes

Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . These are important reactions in the field of organic chemistry .

Safety and Hazards

The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKQSWJCMKEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704384
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346674-10-9
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.